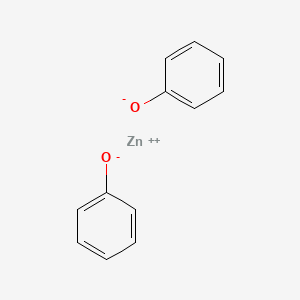

Zinc diphenoxide

Description

Historical Context and Evolution of Research in Zinc Phenoxide Complexes

The study of organozinc compounds has a rich history dating back to the 19th century. However, the focused investigation into zinc phenoxide complexes as distinct, well-defined chemical entities gained momentum in the latter half of the 20th century. Early research laid the groundwork for understanding their synthesis and basic structural features.

A significant turning point in the evolution of zinc phenoxide chemistry was the recognition of their potential in catalysis. A pioneering discovery in the late 1990s by Coates and colleagues demonstrated that zinc complexes supported by bulky β-diketiminate (BDI) ligands were highly active for the copolymerization of carbon dioxide and epoxides. mun.ca This work sparked a surge of interest in developing well-defined, single-site zinc catalysts.

The subsequent decades saw an explosion in the design and synthesis of sophisticated ligand frameworks to support the zinc phenoxide core. Researchers moved from simple, often poorly characterized systems to structurally precise molecular catalysts. This evolution was driven by the need for greater control over polymerization reactions. Key developments include the introduction of:

Schiff Base Ligands: These provided versatile coordination environments, allowing for the synthesis of complexes with varying coordination numbers and geometries. capes.gov.br

Phenoxy-imine and Amine-phenolate Ligands: These ligands offer a combination of hard (oxygen) and soft (nitrogen) donor atoms, enabling fine-tuning of the electronic properties of the zinc center. scielo.briaamonline.orgmdpi.comacs.org

β-Ketoiminate Ligands: Following the initial success of BDI ligands, a wide range of β-ketoiminate zinc phenoxide complexes have been developed, showing remarkable activity in ring-opening polymerization. d-nb.infonih.govresearchgate.netnih.gov

Macrocyclic Ligands: The use of macrocyclic platforms has led to the creation of di- and multinuclear zinc phenoxide complexes, where cooperative effects between metal centers can enhance catalytic performance. nih.gov

This progression from simple salts to complex, ligand-supported molecules has been enabled by advancements in analytical techniques such as single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and computational methods like Density Functional Theory (DFT), which provide detailed insights into their structure and bonding. d-nb.infolincoln.ac.ukrsc.org

Scope and Significance of Zinc Phenoxide Compounds in Modern Chemical Research

The importance of zinc phenoxide complexes in modern chemistry is substantial, primarily due to their role as versatile and efficient catalysts for the synthesis of biodegradable polymers. Their low toxicity, relative abundance, and predictable coordination chemistry make zinc an attractive metal for sustainable chemical transformations. mdpi.comnih.govnih.gov

Catalysis in Polymer Synthesis: The most significant application of zinc phenoxide compounds is in Ring-Opening Polymerization (ROP) of cyclic esters, particularly lactide, to produce polylactide (PLA). rsc.orgrsc.orgbac-lac.gc.ca PLA is a leading biodegradable and biocompatible polymer derived from renewable resources, making it a sustainable alternative to petroleum-based plastics. Zinc phenoxide complexes act as initiators for this reaction, and by carefully designing the steric and electronic environment around the zinc center, researchers can control the polymerization rate, the molecular weight of the polymer, and its stereochemistry. mdpi.comd-nb.infonih.govrsc.org

Another critical area is the copolymerization of CO₂ and epoxides to synthesize polycarbonates. mun.canih.govnih.gov This process utilizes carbon dioxide, a greenhouse gas, as a chemical feedstock, offering a green route to valuable polymer materials.

Structural and Mechanistic Studies: The diverse structures adopted by zinc phenoxide complexes, from mononuclear species to multinuclear clusters, make them excellent subjects for fundamental studies in coordination chemistry. d-nb.infonih.govlincoln.ac.uk They exhibit various coordination geometries, including tetrahedral, square pyramidal, and trigonal-bipyramidal. d-nb.infolincoln.ac.uk Detailed mechanistic investigations into their catalytic cycles, often combining kinetic experiments and computational modeling, have provided deep insights into the coordination-insertion mechanism that governs the ROP of lactides. nih.govresearchgate.net

Other Applications: Beyond polymerization, research has explored the use of zinc phenoxide complexes in other areas. Their characteristic photoluminescent properties have generated interest in their potential application as materials for organic light-emitting diodes (OLEDs) and as fluorescent sensors. lincoln.ac.ukrsc.orgacs.orgacs.orgrsc.org Furthermore, they serve as valuable structural and functional models for the active sites of zinc-containing metalloenzymes, aiding in the understanding of biological processes. acs.orgmdpi.comfrontiersin.org

The ability to systematically modify both the phenoxide group and the ancillary ligands provides a powerful tool for tuning the properties of these complexes for specific applications. This "tunability" is a central theme in current research, driving the development of next-generation catalysts and functional materials.

Detailed Research Findings:

The catalytic activity of zinc phenoxide complexes in the ring-opening polymerization of lactide is highly dependent on the nature of the ancillary ligand and the phenoxide substituent. The following table summarizes representative findings from the literature.

| Catalyst/Initiator System | Monomer | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Polymer Molecular Weight (M_n) ( g/mol ) |

| (L1)ZnOPh (1) nih.govnih.gov | L-Lactide | 200:1 | 0.08 | >99 | 28,100 |

| (L2)ZnOPh (5) nih.govnih.gov | L-Lactide | 200:1 | 0.08 | >99 | 27,600 |

| Tridentate β-diketiminato zinc phenoxide rsc.org | L-Lactide | 5000:1 | Not specified | High | Controlled |

| [(C8NNBTP)ZnEt] (2) + 9-AnOH rsc.org | rac-Lactide | 100:1 | 1 | 96 | 13,900 |

| [LZn₂(Ph)₂] nih.gov | rac-Lactide | 100:1 | 1 | 99 | 12,900 |

L1 = Me₂NC₂H₄NC(Me)CHC(Me)O; L2 = Me₂NC₃H₆NC(Me)CHC(Me)O; (C8NNBTP)H = bis(amine) benzotriazole (B28993) phenoxide ligand; 9-AnOH = 9-anthracenemethanol

The structural diversity of these complexes is also noteworthy, with coordination numbers at the zinc center ranging from three to six.

| Complex | Coordination Number of Zinc | Geometry |

| [Zn₂(L)₂(O-O)₂H₂OCl₂] lincoln.ac.uk | 5 (Zn1), 4 (Zn2) | Distorted square pyramidal (Zn1), Distorted tetrahedral (Zn2) |

| (L2)ZnOAr (5) d-nb.infonih.gov | 4 | Distorted tetrahedral |

| (L2)ZnOAr (6, 7, 8) d-nb.infonih.gov | 5 | Trigonal-bipyramidal |

| [(C8NNBTP)ZnEt] (2) rsc.orgrsc.org | 4 | Tetra-coordinated |

| [(C8NNBTP)₂M] (M=Zn, Mg) rsc.orgrsc.org | 6 | Hexa-coordinated |

Structure

3D Structure of Parent

Properties

CAS No. |

555-91-9 |

|---|---|

Molecular Formula |

C12H10O2Zn |

Molecular Weight |

251.6 g/mol |

IUPAC Name |

zinc;diphenoxide |

InChI |

InChI=1S/2C6H6O.Zn/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI Key |

YMTQMTSQMKJKPX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Zinc Phenoxide Complexes

Conventional Synthetic Routes for Zinc Bis(phenoxide) Derivatives

The synthesis of simple zinc bis(phenoxide) complexes, where two phenoxide ligands are directly bound to a zinc center, can be achieved through straightforward, conventional routes.

Reactions of Diethylzinc (B1219324) with Phenolic Ligands

A common and direct method for the synthesis of zinc phenoxide complexes involves the reaction of diethylzinc (ZnEt₂) with phenolic ligands. acs.orgnih.gov This protonolysis reaction proceeds with the elimination of ethane (B1197151) gas, leading to the formation of a zinc-phenoxide bond. The stoichiometry of the reaction can be controlled to produce either mono- or bis-phenoxide complexes. For instance, reacting ZnEt₂ with one equivalent of a phenol (B47542) (ArOH) can yield an ethylzinc (B8376479) phenoxide intermediate, [(L)ZnEt], while reaction with two equivalents of the phenol results in the formation of the bis(phenoxide) complex, [(L)₂Zn]. rsc.org

Several studies have utilized this method with various substituted phenols. For example, a series of phenol diamine proligands were reacted with diethylzinc to yield the corresponding zinc ethyl complexes. acs.orgnih.gov Similarly, the reaction of ZnEt₂ with phosphinophenol proligands has been shown to produce dimeric ethylzinc phosphinophenolate complexes. rsc.org The nature of the substituents on the phenol can influence the structure of the final product, leading to either monomeric or dimeric species in the solid state. rsc.org A new bis(amine) benzotriazole (B28993) phenoxide ligand also successfully reacted with ZnEt₂ to form a monomeric tetra-coordinated zinc complex. rsc.org

Table 1: Examples of Zinc Phenoxide Complexes Synthesized from Diethylzinc

| Phenolic Ligand Type | Product Type | Reference |

|---|---|---|

| Phenol diamine | Zinc ethyl complex | acs.orgnih.gov |

| Phosphinophenol | Dimeric ethylzinc phosphinophenolate | rsc.org |

| Iminophenolate | Bis(homoleptic) zinc complex | rsc.org |

| Bis(amine) benzotriazole phenoxide | Monomeric tetra-coordinated zinc complex | rsc.org |

Ligand Exchange and Transmetalation Approaches

Ligand exchange and transmetalation reactions provide alternative synthetic routes to zinc phenoxide complexes, often starting from more stable zinc precursors like zinc halides or zinc amides.

Ligand exchange involves the displacement of a ligand on a zinc precursor with a phenoxide. For instance, zinc(II) halides can react with Schiff bases derived from phenols to form zinc phenoxide complexes with a tetrahedral geometry, where the zinc atom is coordinated to the phenolate (B1203915) oxygen, the imine nitrogen, and two halide atoms. tandfonline.comresearchgate.net

Transmetalation is another effective strategy. This can involve the reaction of a zinc precursor with a pre-formed metal phenoxide, or the reaction of an organozinc compound with a ligand that has been pre-complexed to another metal. For example, zinc(II) complexes have been synthesized via transmetalation with copper ions. nih.govacs.org The reaction of organozinc species like diphenylzinc (B92339) (Ph₂Zn) can also proceed through a transmetalation pathway. researchgate.net Furthermore, a ligand-exchange transamination reaction between homoleptic [Zn(N(SiMe₃)₂)₂] and a suitable ligand has been used to synthesize heteroleptic zinc complexes. scirp.org This approach is particularly useful for preparing complexes that are not readily accessible through direct protonolysis.

Synthesis of Zinc Phenoxide Complexes with Ancillary Ligands

The introduction of ancillary ligands allows for the fine-tuning of the steric and electronic properties of the zinc center, leading to a vast array of complexes with diverse structures and reactivity.

Schiff Base Ligands

Schiff base ligands, typically formed from the condensation of an aldehyde or ketone with a primary amine, are versatile ancillary ligands for the synthesis of zinc phenoxide complexes. mdpi.comacs.org These ligands can be designed to be bidentate, tridentate, or tetradentate, offering a high degree of control over the coordination geometry of the zinc center.

The synthesis of zinc phenoxide complexes with Schiff base ligands often involves the reaction of a zinc salt, such as zinc acetate (B1210297) or zinc chloride, with the pre-formed Schiff base ligand in a suitable solvent. tandfonline.comresearchgate.netmdpi.com The phenolic proton of the Schiff base is typically deprotonated during the reaction, leading to the formation of a zinc-phenoxide bond. The resulting complexes can exhibit various coordination numbers and geometries, including four-coordinate tetrahedral and five-coordinate structures. tandfonline.comresearchgate.netcapes.gov.br In some cases, polynuclear zinc complexes can be formed, where phenoxide or other bridging ligands connect multiple zinc centers. mdpi.com For instance, the reaction of a tridentate Schiff base ligand with zinc acetate has been shown to produce hexanuclear and tetranuclear zinc complexes. mdpi.com Novel heteroligand zinc(II) complexes have also been synthesized using redox-active Schiff bases in combination with other chelating ligands like 2,2'-bipyridine (B1663995). mdpi.com

β-Diketiminate and β-Amidoenoate Ligands

β-Diketiminate and β-amidoenoate ligands are another important class of ancillary ligands for stabilizing zinc phenoxide complexes. These monoanionic, bidentate ligands feature a delocalized six-membered ring upon coordination to a metal center.

The synthesis of heteroleptic zinc phenoxide complexes with β-diketiminate ligands can be achieved by reacting a β-diketiminate zinc alkyl or amide precursor with a phenol. mdpi.comnih.gov This approach allows for the systematic variation of both the β-diketiminate ligand and the phenoxide substituent, enabling detailed studies of their influence on the complex's structure and reactivity. nih.govuni-due.de The resulting complexes have been shown to adopt both mononuclear and binuclear structures in the solid state, often with the phenoxide ligand bridging two zinc centers in the binuclear species. nih.govuni-due.de The introduction of fluorine-containing substituents on the β-diketiminate ligand has also been explored. d-nb.infosemanticscholar.org

Similarly, β-amidoenoate ligands can be used to synthesize ethylzinc β-amidoenoate complexes through the 1:1 reaction of diethylzinc with the corresponding β-aminoenoate ligand. mdpi.comucl.ac.uk These complexes have been characterized as dimeric species in the solid state. mdpi.comucl.ac.ukresearchgate.net

Table 2: Representative Zinc Complexes with β-Diketiminate and β-Amidoenoate Ligands

| Ancillary Ligand Type | Zinc Precursor | Phenoxide/Other Group | Resulting Complex Type | Reference |

|---|---|---|---|---|

| β-Diketiminate | LZnEt | ArOH | Heteroleptic Zinc Phenoxide | mdpi.comnih.gov |

| β-Diketiminate | ZnEt₂ | - | Homoleptic Zinc Complex | rsc.org |

| β-Diketiminate | ZnCl₂ | - | Heteroleptic Zinc Chloride | rsc.org |

| β-Amidoenoate | ZnEt₂ | - | Dimeric Ethylzinc β-Amidoenoate | mdpi.comucl.ac.uk |

Macrocyclic and Chelating Ligands

Macrocyclic and other chelating ligands provide a pre-organized framework for the coordination of zinc ions, often leading to highly stable and structurally well-defined zinc phenoxide complexes.

Macrocyclic Schiff base ligands have been used to synthesize tetranuclear zinc(II) complexes through the reaction of the pre-formed macrocycle with a zinc salt. nih.govsemanticscholar.org In these structures, the phenoxide groups can act as bridges between the metal centers. Trinuclear cage-like zinc(II) macrocyclic complexes have also been reported, where three zinc ions are coordinated by two macrocyclic units. cam.ac.uk

Other chelating ligands, such as phenolate diamines and phosphinophenolates, have also been employed to create well-defined zinc phenoxide environments. acs.orgnih.govrsc.org The reaction of these ligands with diethylzinc leads to the formation of zinc ethyl complexes, which can be further reacted to introduce other functionalities. acs.orgnih.govrsc.org The use of chelating ligands is advantageous as it can prevent the formation of polymeric species and lead to discrete, characterizable complexes. acs.org For example, P,O-phosphinophenolate ligands form dimeric zinc complexes with bridging phenoxide oxygens. rsc.org

Quinoxaline-Based Ligands

Quinoxaline (B1680401) derivatives serve as versatile ligands in coordination chemistry, and their complexation with zinc(II) has been explored for various applications. researchgate.netresearchgate.net The synthesis of zinc complexes with quinoxaline-based ligands can be achieved through several methods. For instance, amino- and hydrazino-substituted quinoxalines can be complexed with zinc(II) ions. znaturforsch.com

A notable synthesis involves the reaction of a tricyclic quinoxaline derivative with diethyl zinc and 2,6-diisopropylphenol, which results in the formation of a unique hexameric macrocyclic complex where the quinoxaline acts as a monoanionic ligand, bridging two zinc cations. znaturforsch.com In this structure, each zinc ion is tetrahedrally coordinated. znaturforsch.com Monomeric complexes have also been synthesized in a similar manner. znaturforsch.com

Furthermore, mixed ligand complexes of zinc(II) have been prepared using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline. nih.gov These syntheses typically result in complexes with an octahedral geometry around the zinc(II) center. nih.gov The coordination chemistry of quinoxaline ligands is rich, combining the chelating ability of 2,2'-bipyridine with the bridging properties of quinoxaline itself. mdpi.com

| Quinoxaline Ligand Type | Zinc Source | Other Reagents | Resulting Complex Structure | Reference |

| Amino- and hydrazino-substituted quinoxalines | Zn(II) ions | - | General complex formation | znaturforsch.com |

| Tricyclic quinoxaline derivative | Diethyl zinc | 2,6-diisopropylphenol | Hexameric macrocyclic complex | znaturforsch.com |

| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Zn(II) salt | 1,10-phenanthroline | Octahedral mixed ligand complex | nih.gov |

Preparation of Heterodinuclear and Multinuclear Zinc Phenoxide Species

The synthesis of heterodinuclear and multinuclear zinc phenoxide complexes often utilizes macrocyclic ligands designed to support multiple metal centers. A common strategy is sequential metalation. This involves the initial reaction of the ligand with a zinc precursor, such as diethyl zinc, to form a monozinc intermediate in situ. acs.orgrsc.org Subsequently, a second, different metal salt is introduced to form the heterodinuclear complex. acs.orged.ac.uk This method has proven effective for creating complexes containing Zn(II) alongside metals from Group 1 (Li(I), K(I)), Group 2 (Mg(II), Ca(II)), or Group 13 (Al(III), Ga(III), In(III)). rsc.orged.ac.uk For instance, reacting a macrocyclic diphenolate-tetra-amine ligand first with diethyl zinc and then with a Group 1 or 2 metal source can yield heterodinuclear complexes with high conversion rates. acs.orged.ac.uk

An alternative route to these complexes is a metal redistribution reaction, which involves heating a mixture of two different homodinuclear complexes for an extended period. acs.orgscispace.com This approach relies on the thermodynamic stability of the resulting heterodinuclear species. scispace.com

Trinuclear and other polynuclear zinc complexes have also been synthesized. For example, dinucleating imine- and amine-based ligands with a bisphenol backbone can coordinate with zinc to form both dinuclear and trinuclear species. acs.org The reaction of tetranuclear ethyl-zinc complexes with certain alcohols can also lead to changes in nuclearity; for example, reaction with isopropanol (B130326) can result in a trinuclear zinc complex. rsc.org The synthesis of di- and tri-nuclear Zn(II)-salophen complexes can be achieved by using bis- or tris-salicylaldehyde as a bridging unit in the presence of monoimines and zinc acetate. researchgate.netpsu.edu

| Synthesis Strategy | Ligand Type | Metal Precursors | Resulting Nuclearity | Key Aspect | Reference |

| Sequential Metalation | Macrocyclic diphenolate-tetra-amine | Diethyl zinc, Group 1/2 metal salts | Heterodinuclear (Zn/Li, Zn/K, Zn/Mg, Zn/Ca) | In situ formation of monozinc intermediate | acs.orged.ac.uk |

| Sequential Metalation | Symmetrical macrocycle | Diethyl zinc, MCl3 (M=Al, Ga, In) | Heterodinuclear (Zn/Al, Zn/Ga, Zn/In) | High yields, thermodynamic products | rsc.org |

| Metal Redistribution | Macrocyclic | Homodinuclear Group 1 and di-zinc complexes | Heterodinuclear (Group 1/Zn) | Heating equimolar mixtures | scispace.com |

| Ligand-Directed Assembly | Dinucleating imine/amine-based bisphenol | Zinc alkyls, alkoxides, etc. | Dinuclear and Trinuclear | Ligand framework supports multiple metals | acs.org |

| Protonolysis/Demetalation | Tetranuclear ethyl-zinc macrocycle | Isopropanol | Trinuclear | Alcohol choice influences nuclearity | rsc.org |

| Bridging Unit Condensation | Bis- or tris-salicylaldehyde | Zinc acetate, monoimines | Dinuclear and Trinuclear | One-pot reaction process | researchgate.netpsu.edu |

Control over Nuclearity and Molecularity in Synthesis

Controlling the nuclearity (the number of metal centers) and molecularity (the number of ligand and metal units in the final structure) of zinc phenoxide complexes is critical for tailoring their properties. Several factors influence the final structure, including the ligand design, the metal-to-ligand ratio, the choice of solvent, and the specific reaction conditions. researchgate.netlibretexts.org

The steric and electronic properties of the ligands play a crucial role. For example, using sterically bulky β-diketiminate (BDI) ligands can favor the formation of dimeric zinc complexes. d-nb.info Similarly, the use of P,O-phosphinophenolate ligands with bulky ortho-substituents can discourage excessive aggregation of zinc alkoxide species. rsc.org In contrast, less sterically hindered phenoxyimine ligands can lead to the formation of multimetallic clusters. acs.org

The synthetic protocol itself is a key determinant. For instance, with calix acs.orgarene-based ligands, adjusting the metal-to-ligand ratio and synthetic conditions can selectively produce mononuclear, dinuclear, or trinuclear complexes. researchgate.net The nature of the solvent and the crystallization method are also influential in these systems. researchgate.net In the synthesis of heteroleptic zinc phenoxide complexes with β-ketoiminate ligands, the structure in the solid state can vary from mononuclear to dinuclear depending on the substituents on the phenoxide ligand. d-nb.info For instance, ortho-substituted phenolates can lead to mononuclear structures, while less hindered phenolates form phenoxide-bridged dimers. d-nb.info

The stability of the resulting complexes can also dictate the observable species. While some heteroleptic zinc alkoxide species are stable in solution, others may be unstable and decompose into homoleptic species, demonstrating that thermodynamic factors are at play. rsc.org The choice of reactants can also lead to unexpected changes in nuclearity, such as the demetalation and formation of a trinuclear complex from a tetranuclear precursor upon reaction with a specific alcohol. rsc.org

| Factor | Example System | Effect on Nuclearity/Molecularity | Reference |

| Ligand Sterics | β-diketiminate (BDI) ligands | Bulky substituents favor dimers. | d-nb.info |

| Ligand Sterics | P,O-phosphinophenolate ligands | Bulky ortho-substituents disfavor aggregation. | rsc.org |

| Ligand Sterics | Phenoxyimine ligands | Less hindered ligands can form multimetallic clusters. | acs.org |

| Metal/Ligand Ratio | Calix acs.orgarene-based ligands | Can be tuned to yield mononuclear, dinuclear, or trinuclear complexes. | researchgate.net |

| Synthetic Conditions | Calix acs.orgarene-based ligands | Solvent and crystallization method influence the final nuclearity. | researchgate.net |

| Phenoxide Substituents | β-ketoiminate zinc phenoxides | Ortho-substituted phenolates lead to mononuclear, less hindered to dinuclear structures. | d-nb.info |

| Reactant Choice | Tetranuclear ethyl-zinc macrocycle + alcohol | Use of isopropanol leads to demetalation and a trinuclear complex. | rsc.org |

Advanced Structural Elucidation and Characterization of Zinc Phenoxide Systems

Single Crystal X-ray Crystallography of Monomeric and Dimeric Zinc Phenoxide Complexes

For instance, while many donor-functionalized β-ketoiminate zinc phenoxide complexes adopt binuclear structures in the solid state, complex 5 (L²ZnOAr, where L² = Me₂NC₃H₆NC(Me)CHC(Me)O and Ar = Ph) is mononuclear. d-nb.info In contrast, a mono-Zn(II) complex with a diphenolate–diimine ligand was found to be dimeric, featuring a half-cubane (Zn₂O₂) structure resulting from Zn-O coordination. rsc.org Similarly, a Zn(II) complex of a salen-like scaffold, Zn(sal) , crystallizes as a head-to-tail dimer. mdpi.com The nuclearity is often influenced by the steric bulk of the ligands; for example, a diaminebis(aryloxido) ligand with tert-butyl groups on the phenoxo rings leads to monomeric four-coordinate zinc complexes. rsc.org

Analysis of Coordination Geometries (e.g., Tetrahedral, Square Pyramidal, Octahedral)

Zinc(II), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, leading to various geometries in its phenoxide complexes. The specific geometry is dictated by the steric and electronic properties of the ligands involved.

Tetrahedral Geometry : This is a common coordination geometry for four-coordinate zinc centers. In a zwitterionic mononuclear complex, [ZnCl₂L] , where L is 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, the zinc atom adopts a distorted tetrahedral geometry, coordinating to two chloride atoms, the deprotonated phenol (B47542) oxygen, and one amino group. rsc.org Similarly, several fluorinated zinc complexes with benzothiazol-2-yl substituted phenoxide ligands feature roughly tetrahedral geometries. acs.org The Cd(II) center in the heterodinuclear complex (6) also adopts a tetrahedral geometry. rsc.org

Square Pyramidal and Trigonal-Bipyramidal Geometry : Five-coordinate zinc centers are frequently observed, typically exhibiting geometries that are intermediate between square pyramidal and trigonal-bipyramidal. The τ₅ parameter is often used to quantify the geometry, where τ₅ = 0 for an ideal square pyramidal and τ₅ = 1 for an ideal trigonal-bipyramidal geometry.

In a series of binuclear complexes with donor-functionalized β-ketoiminate ligands, τ values indicated a preference for a trigonal-bipyramidal arrangement (τ = 0.83–0.88). d-nb.info

A dimeric mono-Zn(II) complex showed identical distorted penta-coordinate geometries with τ = 0.53. rsc.org

In the heterodinuclear complex FeZn(ONO)₃ , the five-coordinate zinc center's geometry lies between trigonal bipyramidal and square pyramidal, with a τ value of 0.252. rsc.org

A dinuclear phenoxo-bridged zinc complex was found to uniquely contain both a five-coordinated zinc atom in a square-pyramidal geometry and a four-coordinated zinc atom in a tetrahedral geometry within the same molecule. researchgate.net

Octahedral Geometry : Six-coordinate zinc centers typically adopt octahedral geometries. In a C₂ symmetric dinuclear zinc acetate (B1210297) complex, Zn₂L1(OAc)₂(BF₄)•2MeOH , each of the two zinc centers has a distorted octahedral geometry with an N₃O₃ donor set. nih.gov The heterodinuclear complex (6) features a hexa-coordinate, octahedral Zn(II) center. rsc.org

| Complex Type/Formula | Coordination Number | Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Mononuclear [ZnCl₂L] | 4 | Distorted Tetrahedral | Zwitterionic complex with bidentate ligand. | rsc.org |

| Binuclear β-ketoiminate complexes | 5 | Trigonal-Bipyramidal | τ values of 0.83–0.88. | d-nb.info |

| Dinuclear [Zn₂(μ-LClO)Cl₂]+ | 5 | Distorted Square Pyramidal | Phenoxide-bridged dinuclear cation. | rsc.org |

| Dinuclear Zn₂L1(OAc)₂+ | 6 | Distorted Octahedral | C₂ symmetric structure with an N₃O₃ donor set. | nih.gov |

| Heterodinuclear Zn(II)/Cd(II) Complex (6) | 6 (Zn) / 4 (Cd) | Octahedral (Zn) / Tetrahedral (Cd) | Contains two different metal centers with distinct geometries. | rsc.org |

Bridging Ligand Architectures (e.g., Phenoxide, Alkoxide, Halide Bridges)

In polynuclear zinc complexes, bridging ligands are crucial in holding the metal centers together. The phenoxide group itself is a very common bridging ligand, but other groups can also fulfill this role.

Phenoxide Bridges : The oxygen atom of a phenoxide ligand frequently bridges two zinc centers, forming a central Zn₂O₂ core. This is observed in numerous dimeric zinc phenoxide complexes, including those with β-ketoiminate ligands and salen-type ligands. d-nb.inforesearchgate.net In some diphenoxo-bridged structures, each metal center is coordinated by a terminal phenolate (B1203915) oxygen and a bridging phenolate oxygen from two different ligands. acs.org

Alkoxide Bridges : The attempted protonolysis of a tetranuclear zinc complex with iso-propanol resulted in a trinuclear complex, [Zn₃(μ²-OⁱPr)₂(μ³-OⁱPr)(HL¹)] , featuring both doubly (μ²) and triply (μ³) bridging isopropoxide ligands. rsc.org

Oxyanion and Halide Bridges : Other anions can co-exist with phenoxides and act as bridges. In one study, acetate (OAc⁻) anions were found to form bridges between two zinc centers in a dinuclear complex, creating a C₂ symmetric structure. nih.gov The presence of such bridging oxyanions was found to significantly enhance the stability of the dinuclear zinc complexes in aqueous solution. nih.govresearchgate.net In heterodinuclear complexes, iodide co-ligands have also been observed. rsc.org

| Complex Type | Bridging Ligand(s) | Structural Description | Reference |

|---|---|---|---|

| Binuclear β-ketoiminate complexes | Phenoxide | Forms a central four-membered Zn₂O₂ ring. | d-nb.info |

| Dinuclear dipicolylamine complex | Phenoxide, Acetate (OAc⁻) | A central phenoxy anion and two bridging OAc⁻ anions. | nih.gov |

| Trinuclear macrocycle complex | Isopropoxide (OⁱPr) | Features μ²-OⁱPr and μ³-OⁱPr bridges. | rsc.org |

| Heterodinuclear Zn(II)/Ca(II) complex | Diphenolate, Iodide | Diphenolate moieties from the main ligand and an iodide co-ligand. | rsc.org |

| Dinuclear Salen-type complex | Phenoxide | Phenolic oxygen of the salen ligand bridges the two Zn(II) ions. | researchgate.net |

Spectroscopic Techniques for Structural and Electronic Characterization

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are vital for probing the structure, dynamics, and electronic properties of zinc phenoxide complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Variable-Temperature NMR for Fluxionality)

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of zinc phenoxide complexes in solution. The chemical shifts of ligand protons are typically shifted upon coordination to the Lewis acidic zinc center. d-nb.info For instance, the ipso-phenyl carbon atoms of the phenoxide groups in β-ketoiminate complexes are significantly shifted to a higher field in the ¹³C NMR spectra compared to the corresponding free phenol. d-nb.info In many cases, NMR studies indicate that the complexes retain their solid-state structure in solution without significant ligand dissociation. rsc.orgrsc.org

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as fluxionality or equilibria between different species.

Fluxionality : The ¹H NMR spectrum of a trinuclear zinc complex at 300 K showed broad resonances, suggesting a fluxional structure in solution. Upon cooling to 213 K, the spectrum sharpened, consistent with a more rigid, asymmetric structure. rsc.org

Monomer-Dimer Equilibrium : Mononuclear phenolate diamine zinc hydride complexes were studied using VT-¹H NMR, which revealed that while the complexes are mononuclear at room temperature, the signals broaden upon cooling, consistent with an equilibrium between mononuclear and dinuclear bis(μ-hydrido) species. acs.orgacs.org This temperature-dependent equilibrium was further probed by DOSY NMR experiments. acs.org

Hindered Rotation : In certain β-ketoiminate zinc phenoxide complexes, the resonances for N(CH₃)₂ protons appear as broad signals at 25°C, indicating hindered rotation. The expected triplet pattern emerges upon heating to 40°C. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox-Active Ligands

EPR spectroscopy is specifically used to detect and characterize species with unpaired electrons, such as organic radicals. While Zn(II) is EPR-silent (d¹⁰), if it is coordinated to a redox-active ligand that can be oxidized to a radical form (e.g., a phenolate oxidized to a phenoxyl radical), EPR becomes an essential tool.

Several studies have focused on the generation of zinc(II)-coordinated phenoxyl radicals. acs.orgacs.org The electrochemical or chemical one-electron oxidation of the coordinated phenolate ligand results in a paramagnetic species. The resulting EPR spectrum is characteristic of the phenoxyl radical, allowing for the description of the electronic structure of these complexes. acs.orgacs.org For example, the oxidation of a dinuclear zinc complex [Zn₂(L)₂] resulted in a dimeric unit that remained intact and exhibited an EPR spectrum characteristic of a Zn(II)-coordinated phenoxyl radical. acs.org In another study, the reaction of a specific synthon, (ONOˢq•)Zn(py)₂ , which contains a ligand radical, yielded a solution EPR spectrum at 77 K with a broad, isotropic signal at g ≈ 2.00, consistent with an S = 1/2 spin system. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For zinc phenoxide complexes, the spectra are often dominated by intraligand (IL) or intraligand charge-transfer (ILCT) transitions, as d-d transitions are not possible for the d¹⁰ Zn(II) ion.

The UV-vis absorption spectra of zinc complexes are often similar to those of the free ligands, though the molar extinction coefficients are typically doubled in complexes with two ligands per metal center. nih.govacs.org Key observations include:

Intraligand Charge-Transfer (ILCT) : In zinc complexes with donor-acceptor type ligands, distinct ILCT bands can be observed. For example, the complex [Zn(m-L)₂] exhibits a distinct absorption band in the visible region (λₘₐₓ = 417 nm in toluene) attributed to an S₀ → S₁ transition with ILCT character, involving the depletion of electron density from a tertiary amine unit and an increase in the phenoxazole moiety. nih.gov

Solvatochromism : Strong emission solvatochromism is often observed, where the emission maximum shifts to lower energy (red-shift) in more polar solvents. This was seen in complexes [Zn(m-L)₂] and [Zn(p-L)₂] , with a redshift of about 2000 cm⁻¹ when changing the solvent from toluene (B28343) to dichloromethane. nih.govacs.org

Ligand-Based Oxidations : When a complex contains a redox-active phenolate, UV-Vis spectroscopy can be used alongside electrochemistry to monitor ligand-based oxidations. The appearance of new absorption bands upon oxidation can be characteristic of the formation of the phenoxyl radical species. acs.orgacs.org

| Complex | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Transition Assignment | Reference |

|---|---|---|---|---|---|

| [Zn(m-L)₂] | Toluene | 417 | 4,550 | Intraligand Charge-Transfer (ILCT) | nih.gov |

| [Zn(p-L)₂] | Toluene | 366 | 52,000 | Intraligand (π→π*) | nih.gov |

| 1a(Zn) (Grid complex) | Not specified | 367, 587 | 5.1 x 10⁴, 7.8 x 10⁴ | Highly delocalized ligand transition | pnas.org |

Advanced Computational Studies in Structural Elucidation

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of zinc phenoxide systems, offering a favorable balance between computational cost and accuracy for studying their electronic and nuclear structures. arxiv.orgresearchgate.net DFT calculations are widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, and for elucidating the electronic structure, which governs the molecule's reactivity and properties. arxiv.orgajol.info

The practical application of DFT relies on the Kohn-Sham formalism, which simplifies the complex many-body problem of interacting electrons into a system of non-interacting electrons moving in an effective potential. arxiv.org The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation (XC) functional, which approximates the intricate electron-electron interactions. arxiv.orgresearchgate.net A variety of XC functionals have been developed, and their performance can be compared for specific applications. researchgate.net

In the context of zinc phenoxide complexes, DFT has been used to:

Investigate Reaction Mechanisms: DFT calculations have been employed to study the cyclopropanation reactions of iodomethylzinc phenoxide with olefins, revealing concerted mechanisms and providing insights into the reaction barriers. acs.org

Analyze Noncovalent Interactions: DFT has been instrumental in studying intramolecular spodium bonds (a type of σ-hole interaction) in dinuclear zinc(II) complexes, where an interaction exists between the zinc atom and a nearby oxygen atom. mdpi.com These studies often involve optimizing the geometry of model systems to reveal "hidden" σ-holes. mdpi.com

Elucidate Electronic Structures: DFT calculations are used to determine the electronic structure of zinc phenoxide complexes, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This information is crucial for understanding the electronic transitions and photoluminescent properties of these materials. For instance, in fluorinated zinc(II) complexes, DFT has shown that fluorination significantly lowers the HOMO and LUMO energy levels. nih.govacs.org

Complement Experimental Data: DFT calculations are frequently used in conjunction with experimental techniques like X-ray crystallography. For example, in the study of a phenoxo-bridged dinuclear zinc(II) Schiff base complex, DFT was used to gain deeper insight into the structural features observed experimentally. researchgate.net Similarly, DFT has been used to study the structure and stability of tautomeric forms of ligands and their corresponding metal complexes. researchgate.net

Predict Molecular Properties: DFT can predict various molecular properties, such as bond lengths and bond angles, which are often in good agreement with experimental data. ajol.info For zinc complexes, DFT calculations have been used to predict coordination geometries, such as tetrahedral or octahedral environments around the zinc ion. ajol.info

The choice of basis set is another critical parameter in DFT calculations. Basis sets like def2-TZVP and 6-31G(d,p) are commonly used for geometry optimizations and electronic structure calculations of zinc complexes. arxiv.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method for translating the complex wavefunctions of molecular systems into the familiar language of localized Lewis-like structures, including one-center lone pairs and two-center bonds. uni-muenchen.defaccts.de This approach provides chemists with an intuitive framework for understanding chemical bonding and reactivity. uni-muenchen.de The NBO method transforms the initial atomic orbital basis set into a series of localized orbitals: Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and ultimately, Natural Bond Orbitals (NBOs). uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.denumberanalytics.com The energetic significance of these interactions, which represent delocalization effects and deviations from an idealized Lewis structure, can be estimated using second-order perturbation theory. uni-muenchen.denumberanalytics.com The stabilization energy, E(2), associated with these delocalizations provides a quantitative measure of the interaction strength. uni-muenchen.detaylorandfrancis.com

In the study of zinc phenoxide and related systems, NBO analysis has been employed to:

Investigate Metal-Ligand and Metal-Metal Bonding: NBO analysis can be used to study dative bonding between a metal and its ligands, as well as potential metal-metal interactions. mdpi.com For instance, in a dimeric zinc complex, NBO analysis revealed donor-acceptor interactions between the filled d-type lone-pair orbitals of one zinc atom and the empty antibonding orbitals of the other, indicating the presence of a Zn···Zn interaction. mdpi.com

Characterize Electronic Structures: NBO analysis provides insights into the electronic structure of molecules. For example, in heteroleptic β-ketoiminate zinc phenoxide complexes, NBO analysis was performed to study their electronic properties in detail. d-nb.info

Analyze Hyperconjugative Interactions: The method is used to study hyperconjugation, which involves charge transfer from a filled bonding or lone-pair orbital to an adjacent empty antibonding orbital. taylorandfrancis.com

Understand Inter- and Intramolecular Interactions: NBO analysis can identify and quantify various non-covalent interactions, such as hydrogen bonds. taylorandfrancis.com For example, it has been used to confirm the presence of intramolecular C-H···N hydrogen bonds by analyzing the orbital overlap between a nitrogen lone pair and a C-H antibonding orbital. taylorandfrancis.com

Elucidate Bonding in Coordination Complexes: NBO analysis has been applied to understand the nature of the M-N bonds in zinc(II) tetrabenzoporphyrin complexes, revealing a significant ionic character. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two powerful theoretical methods used to analyze the electron density and chemical bonding in molecular systems, including zinc phenoxide complexes. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density (ρ(r)), which is a physically observable quantity. amercrystalassn.org This theory allows for the partitioning of a molecule into atomic basins and the characterization of the chemical bonds between them. amercrystalassn.org

A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. mdpi.com The properties of the electron density at the BCP provide valuable information about the nature of the chemical bond. Important QTAIM parameters include:

Electron density at the BCP (ρ(r)) : Low values are typically associated with closed-shell interactions, such as ionic or van der Waals bonds, while higher values indicate shared (covalent) interactions. uitm.edu.my

Laplacian of the electron density (∇²ρ(r)) : A positive Laplacian (∇²ρ(r) > 0) signifies a depletion of electron density at the BCP, characteristic of closed-shell interactions. A negative Laplacian (∇²ρ(r) < 0) indicates a concentration of electron density, typical of covalent bonds. mdpi.com

Total energy density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), can also help classify the interaction. A negative H(r) is indicative of a covalent interaction, while a positive H(r) suggests an ionic or non-covalent interaction. mdpi.comuitm.edu.my

In the study of zinc phenoxide and related complexes, QTAIM has been used to:

Characterize non-covalent interactions like spodium bonds in dinuclear zinc(II) complexes. mdpi.com

Investigate the nature of metal-ligand bonds, such as Zn-O and Zn-N bonds, often revealing them to be predominantly closed-shell or ionic in character. mdpi.comuitm.edu.my

Differentiate between various types of chemical interactions within a molecule. mdpi.com

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive way to visualize regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization, and a value around 0.5 is characteristic of a uniform electron gas, typical of metallic bonding. aps.org

ELF analysis is particularly useful for:

Visualizing the shell structure of atoms. wikipedia.org

Identifying covalent bonds and lone pairs, providing a visual representation that often aligns with the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org

Analyzing the nature of chemical bonding. For example, in ELF color-filled maps, a blue shaded region between two atoms can indicate an ionic interaction. uitm.edu.my

In combination, QTAIM and ELF provide a comprehensive picture of the bonding in zinc phenoxide systems. For instance, in a zinc(II) complex with a salen-type ligand, both methods were used to explore the bonding in depth, including the Zn-O/Zn-N bonds and Zn···Zn interactions. mdpi.com These analyses can be performed using computational chemistry software and are often used to complement and interpret the results of DFT calculations. mdpi.comrsc.org

Coordination Chemistry of Zinc Phenoxide Ligands

Ligand Design Principles and Their Influence on Zinc Coordination Environment

The design of ligands is fundamental to controlling the coordination environment around the zinc center in phenoxide complexes. The d10 electronic configuration of Zn(II) results in no ligand field stabilization energy, allowing for a variety of coordination numbers and geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral arrangements. semanticscholar.org The specific geometry adopted is highly dependent on the nature and design of the coordinating ligands. semanticscholar.org

The choice of donor atoms within the ligand significantly impacts the coordination. For example, tridentate NNO-chelating β-ketoiminate ligands are effective at stabilizing the zinc center. nih.govd-nb.info The modular nature of these ligands allows for systematic variation of their steric and electronic properties by altering the amino moieties, which in turn influences the coordination sphere of the zinc atom. nih.govd-nb.info Similarly, salen-type ligands, which are tetradentate (N2O2) Schiff bases, constrain the Zn(II) ion in a pseudo-planar coordination, leading to interesting aggregation properties. mdpi.com

Furthermore, the introduction of specific substituents on the phenoxide ring or other parts of the ligand can direct the coordination geometry. For example, 2,9-dimethyl-substituted phenanthroline ligands favor a tetrahedral geometry due to steric interference that disfavors octahedral or square-planar arrangements. nih.gov This principle of using steric hindrance to control coordination is a common strategy in ligand design.

Chelate and Macrocyclic Effects in Zinc Phenoxide Complexes

The chelate and macrocyclic effects play a significant role in the stability and structure of zinc phenoxide complexes. The chelate effect refers to the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. nih.gov This effect is entropically driven, as the binding of a single polydentate ligand releases multiple solvent molecules that were previously coordinated to the metal ion.

In the context of zinc phenoxide complexes, chelation is a crucial factor in determining the coordination environment. For instance, tridentate NNO-chelating β-ketoiminate ligands form stable complexes with zinc, where the ligand wraps around the metal center. nih.govd-nb.info The formation of five- and six-membered chelate rings is particularly favorable for achieving stable zinc complexes. nih.gov

The macrocyclic effect provides an additional layer of stability. This effect is observed when a multidentate ligand is cyclic. The pre-organized nature of macrocyclic ligands minimizes the entropic penalty associated with ligand coordination, leading to exceptionally stable complexes. A notable example is a macrocyclic calix nih.govarene containing two 2,6-bis-(iminomethyl) phenolate (B1203915) chelating units, which forms a dimeric zinc(II) complex with a distorted trigonal-bipyramidal coordination geometry. mdpi.com

The interplay between the chelate effect and other factors, such as the solvent and temperature, can influence the stereoselectivity of reactions catalyzed by zinc phenoxide complexes. For example, in the ring-opening polymerization (ROP) of rac-lactide, the chelation of the growing polymer chain to the metal center can enhance stereoselectivity, and this effect can be modulated by the choice of solvent and reaction temperature. researchgate.net

Steric and Electronic Effects of Phenoxide Substituents on Coordination

The steric and electronic properties of substituents on the phenoxide ligand have a profound impact on the coordination geometry and reactivity of zinc complexes. These effects can be systematically tuned to control the properties of the resulting complexes. d-nb.info

Steric Effects:

Bulky substituents on the phenoxide ring can exert significant steric hindrance, influencing the coordination number and geometry of the zinc center. For instance, the presence of two methyl groups in the ortho positions of the phenoxide ligand can lead to the formation of a mononuclear complex with a distorted tetrahedral geometry, in contrast to the binuclear structures observed with less sterically demanding substituents. nih.gov This steric bulk can also favor ligand dissociation, which can in turn affect the catalytic activity of the complex. nih.gov In some cases, steric repulsions between bulky substituents, such as tert-butyl groups, can prevent the formation of certain bridged dimeric structures. acs.org

Electronic Effects:

Conversely, electron-withdrawing groups on the phenoxide ring can decrease the electron density on the oxygen atom, affecting the strength of the Zn-O bond and the electronic properties of the complex. The modification of the phenolate moiety with either electron-donating or electron-withdrawing groups has been shown to systematically alter the electronic properties and catalytic activity of biomimetic iron-zinc complexes. maynoothuniversity.ie

The combination of steric and electronic effects allows for the fine-tuning of the properties of zinc phenoxide complexes for specific applications. d-nb.info By carefully selecting the substituents on the phenoxide ligand, it is possible to control the coordination environment, stability, and catalytic behavior of these versatile compounds.

Role of Ancillary Ligands in Modulating Zinc Reactivity and Coordination

Ancillary ligands, which are ligands other than the primary phenoxide ligand, play a crucial role in modulating the reactivity and coordination environment of zinc phenoxide complexes. d-nb.info The choice of ancillary ligand can significantly influence the steric and electronic properties of the metal center, thereby controlling catalytic activity and selectivity. researchgate.net

The coordination flexibility of the ancillary ligand is a key factor. For instance, in the ring-opening polymerization of lactide, the ability of the ancillary ligand to temporarily dissociate or change its coordination mode can be important for promoting monomer coordination at the reactive zinc center. researchgate.net Tridentate NNO-chelating β-ketoiminate ligands are known to effectively stabilize the zinc center while allowing for the fine-tuning of steric and electronic effects through modifications of their amino moieties. nih.govd-nb.info

The nature of the donor atoms in the ancillary ligand is also critical. Ancillary ligands can contain a variety of donor atoms, including nitrogen, oxygen, and phosphorus. semanticscholar.orgresearchgate.net For example, phosphido pincer ligands create an unusual coordination environment with a phosphido anionic donor flanked by neutral phosphine (B1218219) donors. researchgate.net The presence of different heterocyclic donor ligands, such as pyrazole, pyridine, and quinoline, can modulate the properties of the zinc(II) site and influence its reactivity in processes like the generation of S-nitrosothiols. rsc.org

The coordination number and geometry of the zinc center can be directly influenced by the ancillary ligand. For example, the use of a tridentate ligand like pentamethyldiethylenetriamine (PMDETA) can lead to a five-coordinate zinc complex with a distorted trigonal bipyramidal structure. illinois.edu This change in coordination environment can enhance the nucleophilicity of other ligands in the complex. illinois.edu In some cases, ancillary ligands can also participate in the formation of bridged structures, such as the acetate (B1210297) bridge in dinuclear zinc complexes. nih.gov

The table below summarizes the effect of different ancillary ligands on the coordination environment and reactivity of zinc complexes.

| Ancillary Ligand Type | Effect on Coordination | Impact on Reactivity | Reference(s) |

| β-Ketoiminate | Stabilizes the zinc center, allows for tunable steric and electronic effects. | Controls catalytic activity in ring-opening polymerization. | nih.govd-nb.info |

| Phosphido Pincer | Creates an unusual phosphido anionic coordination environment. | Influences polymerization activity. | researchgate.net |

| Heterocyclic (Pyrazole, Pyridine) | Modulates the electronic properties of the zinc center. | Affects reactivity in S-nitrosothiol generation. | rsc.org |

| Pentamethyldiethylenetriamine (PMDETA) | Leads to a five-coordinate, distorted trigonal bipyramidal geometry. | Enhances the nucleophilicity of other ligands. | illinois.edu |

| Acetate | Can act as a bridging ligand in dinuclear complexes. | Stabilizes dinuclear structures. | nih.gov |

Intermolecular Interactions and Self-Assembly in Solid-State Architectures

Intermolecular interactions play a pivotal role in the self-assembly of zinc phenoxide complexes, leading to the formation of diverse and often complex solid-state architectures. These non-covalent interactions, which include hydrogen bonding, π-π stacking, and weaker van der Waals forces, dictate the packing of molecules in the crystal lattice. acs.org

In the absence of coordinating Lewis bases, zinc(II) salen-type complexes, which feature phenoxide moieties, can self-assemble into dimers or larger oligomeric aggregates through intermolecular Zn···O interactions involving the phenolic oxygen atoms. mdpi.com These interactions can be reciprocal, leading to discrete dimers, or non-reciprocal, resulting in the formation of extended supramolecular structures. mdpi.com

The presence of specific functional groups on the ligands can direct the self-assembly process. For example, substituents capable of forming hydrogen bonds can lead to the formation of one- and two-dimensional supramolecular networks. nih.gov In some cases, coordinated water molecules can participate in hydrogen bonding networks, further stabilizing the crystal structure. researchgate.net

Reactivity and Reaction Mechanisms of Zinc Phenoxide Complexes

Mechanistic Investigations of Phosphate (B84403) Ester Hydrolysis Catalyzed by Zinc Phenoxide Mimics

Zinc-containing enzymes are crucial for the hydrolysis of phosphate esters in biological systems. nih.gov Consequently, synthetic zinc complexes, including those with phenoxide ligands, have been extensively studied as mimics to understand the catalytic mechanisms of these metalloenzymes. nih.gov The hydrolysis of phosphate esters, which are generally stable, can be significantly accelerated by zinc complexes. nih.gov

Many zinc-dependent hydrolases feature two or more metal ions in their active sites. nih.gov Model systems using dinuclear zinc(II) complexes have demonstrated that the cooperation between two metal centers can lead to a significant rate enhancement in phosphate ester hydrolysis compared to their mononuclear counterparts. acs.orgresearchgate.net This cooperative effect is often attributed to "double Lewis acid activation," where both metal ions interact with the phosphate ester, facilitating nucleophilic attack. nih.gov

Bridging ligands, such as the phenoxide group in many model compounds, play a crucial role in positioning the two zinc centers at an optimal distance to interact with the substrate. researchgate.net For instance, in some dinuclear zinc complexes, a bridging hydroxide (B78521) or alkoxide group, in addition to the primary bridging ligand, can act as the nucleophile. researchgate.net The structure of the bridging ligand can influence the Zn-Zn distance and the geometry of the active site, which in turn affects the catalytic activity. nih.gov Crystal structures of some dizinc (B1255464) complexes with bridging diphenyl phosphate anions have provided strong evidence for the bridging coordination of the phosphate ester between the two metal ions. acs.org

The nucleophile in these reactions is often a metal-bound hydroxide or alkoxide. uq.edu.au DFT calculations on some systems have suggested that a direct attack by a coordinated hydroxide is preferred over an alkoxide-mediated pathway, as the latter can cause significant distortion of the dinuclear zinc core. uq.edu.au The rigidity of the ligand framework is also a key factor in maintaining the integrity of the catalytic center during the reaction. uq.edu.au

The hydrolysis of phosphate esters can proceed through several possible mechanistic pathways: a dissociative (DN + AN), an associative (AN + DN), or a concerted (ANDN) mechanism. nih.govfrontiersin.org

Dissociative mechanism: This pathway involves the formation of a metaphosphate intermediate. For the hydrolysis of phosphate monoester monoanions, a dissociative mechanism has not been ruled out. nih.gov

Associative mechanism: This pathway proceeds through a five-coordinate phosphorane intermediate. Studies suggest that in the presence of two metal ions, an associative process is generally favored for phosphate ester hydrolysis. nih.gov

Concerted mechanism: In this mechanism, bond formation with the nucleophile and bond cleavage of the leaving group occur simultaneously. nih.gov For the hydrolysis of the dianion of 4-nitrophenyl phosphate (NPP²⁻), a widely used model substrate, a concerted mechanism with a loose transition state is generally believed to be operative. nih.gov Theoretical calculations on some dizinc complexes have also indicated a concerted mechanism. nih.gov

The specific mechanism can be influenced by the nature of the substrate (monoanion vs. dianion), the concentration of the complex, and the specific ligands involved. nih.govacs.org For example, at low concentrations, a mononuclear catalytic species might be favored, while at higher concentrations, dimeric or multimeric species may form, leading to different catalytic pathways. nih.gov

Role of Bridging Ligands and Cooperative Metal Centers

Reaction Mechanisms in Copolymerization Processes

Zinc phenoxide complexes have emerged as effective catalysts for various polymerization reactions, most notably the copolymerization of carbon dioxide with epoxides and the ring-opening polymerization of lactides.

The alternating copolymerization of carbon dioxide (CO₂) and epoxides to produce polycarbonates is a significant reaction for CO₂ utilization. tum.de Zinc phenoxide complexes, particularly mononuclear zinc bis(phenoxides) with bulky substituents, have shown efficiency in this process. researchgate.net The reaction is believed to proceed through the alternating insertion of CO₂ and epoxide into the growing polymer chain, rather than through the ring-opening of a cyclic carbonate intermediate. researchgate.net

The general mechanism involves the following key steps:

Initiation: The polymerization is initiated by the ring-opening of an epoxide molecule by a nucleophilic group on the zinc complex, forming a zinc alkoxide intermediate. nih.gov

Propagation: The propagation phase involves a cyclical process of CO₂ insertion into the zinc-alkoxide bond to form a metal carbonate, followed by the ring-opening of another epoxide molecule by the carbonate group to regenerate the zinc alkoxide. nih.gov

Recent studies have highlighted the potential of a bimetallic or cooperative mechanism, where one metal center activates the epoxide while another facilitates the nucleophilic attack. tum.de Dinuclear zinc catalysts have demonstrated high activity, even at low pressures of CO₂, supporting the hypothesis of cooperative catalysis. nih.gov Kinetic studies on some heterodinuclear Zn(II)/Mg(II) catalysts revealed a second-order rate law, being first-order in both the catalyst and epoxide concentrations, and zero-order in CO₂ pressure, suggesting that the epoxide coordination is the rate-determining step. rsc.org

| Catalyst Type | Key Mechanistic Feature | Typical Monomers | Reference |

|---|---|---|---|

| Mononuclear Zinc Bis(phenoxides) | Alternating insertion of CO₂ and epoxide | CO₂, Cyclohexene (B86901) Oxide | researchgate.net |

| Dinuclear Zinc Macrocycles | Cooperative catalysis, high activity at low pressure | CO₂, Cyclohexene Oxide | nih.gov |

| Heterodinuclear Zn(II)/Mg(II) | Chain shuttling mechanism, second-order kinetics | CO₂, Cyclohexene Oxide, Cyclopentene Oxide | rsc.org |

Zinc phenoxide complexes are also highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) to produce polylactide (PLA), a biodegradable polymer. frontiersin.orgresearchgate.net The most common mechanism for ROP catalyzed by transition metal complexes is the coordination-insertion mechanism. nih.gov

The coordination-insertion mechanism generally proceeds as follows:

Initiation: The reaction is typically initiated by an alcohol, which reacts with the zinc complex to form a zinc alkoxide species. bac-lac.gc.ca

Coordination and Insertion: A lactide monomer coordinates to the Lewis acidic zinc center. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated lactide, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. bac-lac.gc.ca This process extends the polymer chain by one monomer unit and regenerates a terminal alkoxide ready for the next cycle.

However, recent studies with certain N,N,O-tridentate aminophenolate zinc complexes have proposed a new mechanism. frontiersin.org In this case, the initiator (benzyl alcohol) does not replace the ethyl group on the zinc complex. Instead, the lactide molecule is activated by a hydrogen bond between its α-hydrogen and the phenoxyl oxygen of the catalyst, while the initiator attacks the lactide without direct coordination to the zinc center. frontiersin.org The stereoselectivity of the polymerization, which determines the properties of the resulting PLA, can be influenced by the steric and electronic properties of the ligands on the zinc catalyst. researchgate.net

| Catalyst System | Proposed Mechanism | Key Feature | Reference |

|---|---|---|---|

| Zinc Phenoxide with Alcohol Initiator | Coordination-Insertion | Initiator forms a zinc alkoxide which initiates polymerization. | bac-lac.gc.ca |

| N,N,O-Tridentate Aminophenolate Zinc Ethyl Complexes | Hydrogen-Bond Activated Monomer | Lactide is activated by H-bonding with the phenoxyl oxygen; initiator does not coordinate to zinc. | frontiersin.org |

| Chiral NNO-Tridentate Schiff Base Zinc Complexes | Coordination-Insertion | Steric properties of the ligand influence stereocontrol, leading to heterotactic PLA. | researchgate.net |

Carbon Dioxide/Epoxide Copolymerization Pathways

Fundamental Organometallic Reactivity (e.g., C-O Bond Cleavage in Phenol (B47542) Reduction)

The fundamental reactivity of zinc phenoxide complexes extends to organometallic transformations, including the cleavage of carbon-oxygen bonds. While the C–O bond in phenols is generally strong and unreactive, it can be cleaved under specific conditions. For example, the distillation of phenol with zinc dust reduces it to benzene, a classic reaction involving C–O bond cleavage. organicmystery.comtardigrade.in

In the context of modern organometallic chemistry, zinc complexes are being explored for more sophisticated C–O bond cleavage reactions, often in synergy with other metals. For instance, a synergistic Co–Zn catalyst has been shown to be effective in the hydrogenolysis of C–O ether bonds in lignin (B12514952) model compounds. rsc.org In this system, the zinc acts as a Lewis acid, activating the ether linkage. The presence of hydroxyl groups on the side chain of the lignin model promotes the cleavage of the aryl-ether bond, which is attributed to the coordination between the zinc and the hydroxyl group. rsc.org

Furthermore, the reactivity of zinc phenoxides is relevant in cross-coupling reactions. For example, the formation of zinc(II)-phenoxide complexes is a proposed step in the mechanism of zinc-catalyzed Ullmann-type C–O cross-coupling reactions. rsc.org These reactions proceed through a redox-neutral pathway involving σ-bond metathesis. rsc.org The fundamental organometallic reactions of zinc complexes, such as insertion of small molecules like CO₂ into Zn-H or Zn-N bonds, also provide insight into the potential reactivity pathways of zinc phenoxide complexes. acs.org

Redox Chemistry Involving Zinc Phenoxide Complexes and Phenoxyl Radicals

The redox chemistry of zinc phenoxide complexes is primarily centered on the phenolate (B1203915) ligand rather than the d¹⁰ zinc(II) ion, which is redox-inactive under typical electrochemical conditions. The oxidation of a zinc-coordinated phenolate can lead to the formation of a coordinated phenoxyl radical. This process is of significant interest as it models the activity of certain metalloenzymes, such as galactose oxidase, which contains a copper-phenoxyl radical active site. acs.orgresearchgate.net

Electrochemical studies, such as cyclic voltammetry, have demonstrated that many zinc phenoxide complexes undergo reversible or quasi-reversible one-electron oxidations. acs.orgpsu.edu This indicates the formation of a relatively stable phenoxyl radical species that remains coordinated to the zinc center. The potential at which this oxidation occurs is influenced by the electronic properties of the substituents on the phenolate ligand and the nature of the other ligands coordinated to the zinc ion. psu.edursc.org

For instance, a series of zinc(II) complexes with substituted phenolate ligands have been investigated, showing that the coordinated phenolate ligands undergo reversible one-electron oxidations to form coordinated phenoxyl radicals. acs.org The resulting zinc(II)-phenoxyl radical species can be characterized by various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a key tool, as the phenoxyl radical is a paramagnetic species. The EPR spectra provide information about the electronic structure and the distribution of the unpaired electron within the radical. acs.orgpsu.edu UV-vis spectroscopy is also informative, as the formation of the phenoxyl radical gives rise to new, characteristic absorption bands. acs.org

In some cases, the zinc(II)-phenoxyl radical complex can be generated chemically using a one-electron oxidant, such as ferrocenium (B1229745) hexafluorophosphate, and isolated as a solid material. acs.org This allows for more detailed structural and spectroscopic characterization. For example, the oxidation of a zinc complex with a tetradentate ligand containing a phenolate moiety resulted in a paramagnetic solid, confirming the formation of the phenoxyl radical. acs.org

Research has also explored dinuclear zinc complexes where two zinc ions are bridged by phenoxide ligands. These systems can also undergo oxidation to generate phenoxyl radical species. acs.org Furthermore, studies on zinc complexes with ligands capable of supporting multiple oxidation events have shown the sequential formation of mono- and bis-phenoxyl radical species. researchgate.netnih.gov

The stability and reactivity of the generated phenoxyl radical are crucial aspects. The coordination to the zinc(II) ion can stabilize the radical, preventing its rapid decomposition. The design of the ligand framework plays a significant role in this stabilization. For example, intramolecular hydrogen bonding within the ligand can also contribute to the stability of the phenoxyl radical upon oxidation. psu.edu

Table 1: Electrochemical and Spectroscopic Data for Selected Zinc Phenoxide Complexes

| Complex/System | Oxidation Potential (V vs. Fc/Fc⁺) | Oxidation Product | Spectroscopic Evidence | Reference |

| [Zn(L⁴)(Ph₂acac)] | Reversible one-electron oxidation | [Zn(L⁴)(Ph₂acac)]⁺ (phenoxyl radical) | EPR, UV-vis | acs.org |

| [Zn(BzL)₂] | Two, one-electron oxidations | [Zn(II)(BzL)(BzL•)]⁺ and [Zn(II)(BzL•)₂]²⁺ | UV-vis, EPR | psu.edursc.org |

| [Zn(PhOMeL)₂] | Two, one-electron oxidations | [Zn(II)(PhOMeL)(PhOMeL•)]⁺ and [Zn(II)(PhOMeL•)₂]²⁺ | UV-vis, EPR | psu.edursc.org |

| [(fcP,B)Zn(μ-OCH₂Ph)]₂ | Reversible, -0.024 V | Oxidized dimeric species | Cyclic Voltammetry | nih.gov |

Ligand Fluxionality and Dynamic Behavior in Solution

Zinc phenoxide complexes in solution can exhibit dynamic behavior, often referred to as fluxionality, where ligands or parts of ligands undergo intramolecular exchange processes on the NMR timescale. This behavior is typically studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and 2D NMR techniques like Exchange Spectroscopy (EXSY). github.iohuji.ac.ilresearchgate.net

Fluxional processes can involve the rotation of ligand components, the interchange of coordinating and non-coordinating groups, or even the equilibrium between different coordination geometries. The rate of these exchange processes is temperature-dependent. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for the non-equivalent nuclei are observed. As the temperature increases, the rate of exchange increases. At a certain temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single, averaged signal. At high temperatures, where the exchange is fast, a sharp, time-averaged signal is observed. github.io

For example, studies on certain zinc phenoxide complexes with donor-functionalized β-ketoiminate ligands have shown that the methylene (B1212753) protons of the donor arm appear as broad signals at room temperature, indicating a hindered rotation. Upon heating, these broad signals resolve into the expected triplet, signifying faster rotation. researchgate.net

In other instances, the fluxionality can involve the coordination and decoordination of a pendant donor arm of a ligand. For example, in a zinc aminophenolate complex, complicated dynamics were observed in solution, suggesting a rapid equilibrium between different coordination modes of the ligand. rsc.org Similarly, dinuclear zinc complexes with bridging phenoxides can exhibit fluxionality of the pyridyl rings coordinated to the zinc centers. nih.gov This dynamic behavior can be influenced by the presence of other coordinating species, such as bridging anions, which can rigidify the structure. nih.gov

Mononuclear zinc hydride complexes supported by phenolate diamine ligands have also been shown to exist in an entropically driven equilibrium between mononuclear and dinuclear species at lower temperatures, demonstrating dynamic behavior in solution. acs.org

The study of ligand fluxionality is crucial for understanding the behavior of these complexes in solution, which can have implications for their reactivity and catalytic activity. The flexibility of the ligand framework can be a key factor in accommodating substrates and facilitating catalytic transformations.

Table 2: Examples of Dynamic NMR Studies on Zinc Phenoxide Complexes

| Complex System | Dynamic Process Observed | NMR Technique(s) | Key Observations | Reference |

| Zinc complexes with donor-functionalized β-ketoiminate ligands | Hindered rotation of N-CH₂-CH₂-NMe₂ chain | ¹H NMR | Broad signals for methylene protons at 25°C sharpen to triplets at 40°C. | researchgate.net |

| Dinuclear zinc complexes with bis-DPA ligand and bridging phenoxide | Fluxional state of zinc-coordinated pyridyl rings | ¹H NMR | Broad pyridyl proton peaks indicate a fluxional structure. | nih.gov |

| [Zn(tbpoa)₂] aminophenolate complex | Coordination/decoordination of dioxolane rings | ¹H and ¹³C NMR | Multiple signals for the OCHO group in the dioxolane ring, indicating dynamic behavior. | rsc.org |

| Mononuclear zinc hydride complexes with phenolate diamine ligands | Monomer-dimer equilibrium | ¹H NMR | Equilibrium between mono- and dinuclear species observed at lower temperatures. | acs.org |

| Ethyl zinc phenoxide complexes | Ligand exchange | 2D-EXSY | Exchange signals in the 2D-EXSY spectrum reveal the exchange mechanism. | researchgate.net |

Applications of Zinc Phenoxide Complexes in Catalysis

Polymerization Catalysis

The application of zinc phenoxide and related zinc complexes is most notable in ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. These processes are efficient methods for producing polymers with controlled molecular weights and specific microstructures, which in turn dictate their physical and mechanical properties.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactides, ε-Caprolactone)

Zinc phenoxide complexes are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL) to produce polylactide (PLA) and polycaprolactone (B3415563) (PCL), respectively. researchgate.netacs.org These polyesters are valued for their biodegradability and biocompatibility, finding use in applications ranging from food packaging to medical implants. tum.de The effectiveness of these catalysts stems from zinc's low toxicity and the tunable nature of the ligands attached to it. acs.org

Heteroleptic β-ketoiminate zinc phenoxide complexes, for instance, have demonstrated significant activity in the ROP of lactide at ambient temperatures. acs.org The catalytic activity is influenced by the electronic and steric characteristics of the phenoxide substituent. acs.org Similarly, zinc complexes supported by salicylaldimine or phenoxy-imine ligands are effective initiators for the ROP of racemic lactide (rac-LA), with their catalytic activity and stereoselectivity being heavily dependent on the steric and electronic factors of the ligands. researchgate.net Research has shown that multimetallic zinc complexes can also catalyze the ROP of ε-CL and rac-LA. nih.gov

The general mechanism for the ROP of cyclic esters initiated by metal alkoxides, including zinc phenoxides, involves the coordination and activation of the ester's carbonyl group to the Lewis acidic zinc center. This is followed by the nucleophilic attack of an alkoxide group (which can be the phenoxide itself or an alcohol initiator) on the carbonyl carbon, leading to the ring-opening of the ester and the formation of a propagating alkoxide species. This process repeats, extending the polymer chain. rsc.org The use of bulky ligands can help prevent side reactions like transesterification, resulting in polymers with narrow molecular weight distributions. tum.de

Table 1: Performance of Selected Zinc Phenoxide and Related Catalysts in Lactide ROP This table is interactive. Click on headers to sort.

| Catalyst Type | Monomer | Temperature (°C) | Conversion (%) | Pm / Pr | MWD (Đ) | Reference |

|---|---|---|---|---|---|---|

| Amido-oxazolinate Zinc | rac-LA | 23 | >93% | Pm = 0.91 | Narrow | mdpi.com |

| Amido-oxazolinate Zinc | rac-LA | 50 | >93% | Pm = 0.86 | Narrow | mdpi.com |

| Schiff Base Zinc (amino acid derived) | rac-LA | RT | High | Pr = 0.89 | Narrow | chinesechemsoc.org |

| β-Ketoiminate Zinc Phenoxide | L-LA | RT | ~95% (in 10 min) | - | 1.15 | acs.org |

| BDI-ligated Zinc | rac-LA | 0 | High | Pr = 0.94 | Narrow | researchgate.net |

Pm = probability of isotactic linkage; Pr = probability of heterotactic linkage; MWD = Molecular Weight Distribution (Đ = Mw/Mn); RT = Room Temperature.

The properties of polylactide (PLA), such as its crystallinity and melting point, are highly dependent on its stereochemistry. researchgate.net The stereoselective ROP of racemic lactide (a mixture of L- and D-lactide) can produce different types of stereoregular PLA, including isotactic (all L- or all D-units), heterotactic (alternating L- and D-units), and stereoblock polymers. Zinc-based catalysts have been instrumental in achieving high levels of stereocontrol. researchgate.netmdpi.com

Two primary mechanisms govern the stereoselectivity of the polymerization:

Enantiomorphic Site Control: In this mechanism, the chirality of the catalyst itself dictates which enantiomer of the monomer (L- or D-lactide) is preferentially polymerized. A chiral catalyst with a specific configuration will selectively insert one enantiomer over the other, leading to the formation of isotactic PLA. acs.org Chiral zinc amido-oxazolinate complexes, for example, have been shown to be highly isoselective initiators for rac-LA polymerization, producing isotactic PLA with a high degree of stereocontrol (Pm up to 0.91). mdpi.comacs.org